1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- is a chemical compound belonging to the class of benzotriazinones These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- typically involves the reaction of benzotriazinone derivatives with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzotriazinone ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The benzotriazinone ring can interact with nucleophilic sites in proteins or other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the hydroxypropyl group, leading to different chemical properties and applications.
1,2,3-Benzotriazin-4(3H)-one, 3-(2-methoxypropyl)-: The methoxy group provides different reactivity compared to the hydroxy group.
1,2,3-Benzotriazin-4(3H)-one, 3-(2-chloropropyl)-:
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- is unique due to the presence of the hydroxypropyl group, which imparts specific chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
72553-68-5 |
---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
3-(2-hydroxypropyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)11-12-13/h2-5,7,14H,6H2,1H3 |
InChI-Schlüssel |
FKARCXPGASOGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)C2=CC=CC=C2N=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.